Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with a different position of the bromine atom.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of an ester group.
Uniqueness
Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3 |
InChI Key |
QUYRKMIPYLJRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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